Dnpppapapa

Description

For the purpose of this analysis, we will proceed with the assumption that "Dnpppapapa" shares functional or structural similarities with compounds discussed in the evidence, such as diphenylphosphoryl azide (DPPA) , which is a well-characterized reagent in organic synthesis.

Properties

CAS No. |

96902-45-3 |

|---|---|

Molecular Formula |

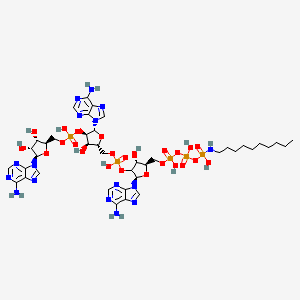

C40H61N16O24P5 |

Molecular Weight |

1304.9 g/mol |

IUPAC Name |

[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-N-decylphosphonamidic acid |

InChI |

InChI=1S/C40H61N16O24P5/c1-2-3-4-5-6-7-8-9-10-53-81(61,62)79-85(69,70)80-84(67,68)73-13-22-28(59)31(40(76-22)56-19-52-25-34(43)46-16-49-37(25)56)78-83(65,66)72-12-21-27(58)30(39(75-21)55-18-51-24-33(42)45-15-48-36(24)55)77-82(63,64)71-11-20-26(57)29(60)38(74-20)54-17-50-23-32(41)44-14-47-35(23)54/h14-22,26-31,38-40,57-60H,2-13H2,1H3,(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H2,41,44,47)(H2,42,45,48)(H2,43,46,49)(H2,53,61,62)/t20-,21-,22-,26-,27-,28-,29-,30-,31?,38-,39-,40-/m1/s1 |

InChI Key |

DUHGULOUBZGUTH-HFSNTALBSA-N |

SMILES |

CCCCCCCCCCNP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)OP(=O)(O)OCC7C(C(C(O7)N8C=NC9=C(N=CN=C98)N)O)O)O)O |

Isomeric SMILES |

CCCCCCCCCCNP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)OP(=O)(O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=NC9=C(N=CN=C98)N)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCNP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)OP(=O)(O)OCC7C(C(C(O7)N8C=NC9=C(N=CN=C98)N)O)O)O)O |

Synonyms |

DNPPPAPAPA n-decyl-NHpppA2'p5'A2'p5'A P(1)-adenylyl-5'-2'-adenylyl-5'-2'-adenosyl-P(3)-n-decylaminotriphosphate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Given the lack of direct data on "Dnpppapapa," the comparison will focus on structurally or functionally analogous compounds from the evidence, emphasizing methodological frameworks for evaluating chemical properties, synthesis, and applications.

Diphenylphosphoryl Azide (DPPA)

- Structure and Synthesis : DPPA (C₁₂H₁₀N₃OP) is a phosphoryl azide reagent used in Staudinger reactions and peptide couplings. Its synthesis involves the reaction of diphenylphosphine chloride with sodium azide .

- Applications: Facilitates the Curtius rearrangement for isocyanate synthesis. Used in Mitsunobu reactions for ether formation. Critical in synthesizing heterocyclic compounds, such as tetrazoles .

Nucleoside Triphosphates (dNTPs)

- Role in Biochemical Systems : dNTPs (e.g., dATP, dCTP) are essential for DNA replication and amplification techniques like LAMP (Loop-Mediated Isothermal Amplification). Optimal dNTP concentrations (e.g., 1.4 mM in LAMP) ensure efficient polymerase activity .

- Contrast with Phosphoryl Azides : Unlike DPPA, dNTPs are biologically derived and function in enzymatic processes rather than synthetic organic reactions.

CMeBa and CnpaBa

- Limited Data: These compounds, mentioned in , are described as agents for detecting each other. However, repetitive text and lack of structural details preclude meaningful comparison .

Methodological Considerations for Comparative Studies

The evidence highlights rigorous frameworks for chemical analysis, which could be applied to "Dnpppapapa" if data were available:

- HPLC and NMR Characterization : As emphasized in , high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are critical for verifying purity and structural integrity .

- Synthetic Reproducibility : Detailed reaction protocols (e.g., molar ratios, yield calculations) are essential for replicating synthesis, as demonstrated in DPPA studies .

- Risk Assessment : Identification of hazards, such as azide instability in DPPA, must be documented to ensure safe handling .

Challenges and Limitations

- Absence of Primary Data: No evidence directly addresses "Dnpppapapa," limiting authoritative comparisons.

- Dependence on Analogous Compounds : Extrapolations from DPPA or dNTPs are speculative without structural confirmation.

- Ethical and Regulatory Gaps: As noted in , regulatory submissions for novel compounds require exhaustive data on safety, efficacy, and environmental impact, which are unavailable here .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.